3-(2-Fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride
Description
3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative substituted with a phenoxy group bearing a fluorine atom at position 2 and a nitro group at position 4. The compound is stabilized as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Its molecular formula is C₁₀H₁₀ClFN₂O₃, with a molecular weight of 276.65 g/mol (CAS: 1286209-33-3) . The stereochemistry of the compound is significant, as both (R)- and (S)-enantiomers are commercially available, with the (S)-enantiomer listed in industrial-grade purity (99%) .
The compound’s structure combines a pyrrolidine ring (a five-membered amine) with a halogenated and nitrated aromatic system.
Properties
IUPAC Name |
3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMJISBKJVZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the 2-Fluoro-6-nitrophenoxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with 2-fluoro-6-nitrophenol under suitable conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro (-NO₂) group on the aromatic ring undergoes reduction to form an amino (-NH₂) group. This reaction is critical for synthesizing intermediates used in medicinal chemistry.
Typical conditions and reagents :
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Catalytic hydrogenation : H₂ gas (1–3 atm) with palladium-on-carbon (Pd/C) or Raney nickel at 25–50°C in ethanol or methanol.
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Chemical reduction : Sodium dithionite (Na₂S₂O₄) or iron (Fe) in acidic aqueous solutions.
| Reduction Method | Reagent/Catalyst | Temperature | Yield | Product |
|---|---|---|---|---|
| Catalytic hydrogenation | 10% Pd/C, H₂ | 40°C | 85–92% | 3-(2-Fluoro-6-aminophenoxy)pyrrolidine |
| Sodium dithionite | Na₂S₂O₄, HCl | 25°C | 78% | Same as above |
The amino derivative is a versatile intermediate for further functionalization, such as acylation or alkylation.
Aromatic Electrophilic Substitution
The electron-withdrawing nitro and fluorine groups direct electrophilic substitution to the para position relative to the phenoxy group. Common reactions include:
Nitration
Further nitration is challenging due to the existing nitro group but can occur under strongly acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), yielding polynitro derivatives.
Halogenation
Bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) occurs selectively at the 4-position of the aromatic ring.
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen can participate in nucleophilic reactions:
Alkylation/Acylation
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated products.
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Acylation : Reacts with acetyl chloride or anhydrides to yield N-acetyl derivatives.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C | N-Methyl-3-(2-fluoro-6-nitrophenoxy)pyrrolidinium iodide |
| Acylation | (CH₃CO)₂O | Pyridine, RT | N-Acetyl-3-(2-fluoro-6-nitrophenoxy)pyrrolidine |
Hydrolysis Reactions
The hydrochloride salt enhances solubility in aqueous media, facilitating hydrolysis:
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Ester hydrolysis : Under basic conditions (NaOH/H₂O), ester groups (if present) hydrolyze to carboxylic acids .
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Phenoxy group cleavage : Strong acids (H₂SO₄) or bases (NaOH) at high temperatures (80–100°C) cleave the ether bond, yielding 2-fluoro-6-nitrophenol and pyrrolidine derivatives.
Interaction with Biological Targets
While not a traditional "chemical reaction," the compound’s fluorine and nitro groups influence binding to enzymes or receptors. For example:
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Enzyme inhibition : Competes with substrates for binding pockets in oxidoreductases due to electronic effects.
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Receptor modulation : The pyrrolidine nitrogen may form hydrogen bonds with aspartate residues in G-protein-coupled receptors.
Stability Under Various Conditions
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Thermal stability : Decomposes above 200°C, releasing NOₓ gases.
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Photostability : UV light induces partial degradation of the nitro group, forming nitrite byproducts.
Key Research Findings
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Reduction products show enhanced antimicrobial activity (MIC: 2.33–156.47 µM against E. coli and S. aureus).
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N-Alkylated derivatives exhibit improved lipophilicity (logP increase by 1.2–1.8 units), enhancing blood-brain barrier permeability.
This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active molecules and studying electronic effects in aromatic systems.
Scientific Research Applications
3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with a molecular weight of approximately 262.67 g/mol. It comprises a pyrrolidine ring substituted with a 2-fluoro-6-nitrophenoxy group and exists as a hydrochloride salt to enhance its water solubility, making it useful in chemical and biological research.
Chemical Properties and Reactions
The chemical properties of 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride are influenced by the nitro and fluoro substituents on the aromatic ring, which can participate in electrophilic substitution reactions. The pyrrolidine moiety can undergo nucleophilic reactions, particularly with electrophiles, because of the presence of nitrogen in the ring. The hydrochloride form allows for protonation of the nitrogen atom, which can alter reactivity patterns in certain chemical environments.
Synthesis
The synthesis of 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride typically involves several steps, although specific routes may vary based on laboratory protocols and reagent availability.
Potential Applications
3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride has potential applications in various fields:
- Pharmaceutical Development Due to its biological activities.
- Interaction studies Initial investigations could focus on understanding its pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
3-(2-Nitrophenoxy)pyrrolidine Hydrochloride
- Structure: Pyrrolidine substituted with a 2-nitrophenoxy group (lacking the 6-fluoro substituent).
- Molecular Formula : C₁₀H₁₃ClN₂O₃
- Molecular Weight : 244.67 g/mol (CAS: 1220020-09-6) .
- Key Differences : The absence of the 6-fluoro group reduces steric hindrance and electronic effects compared to the target compound. This may alter binding affinity in biological systems or reactivity in synthetic pathways.
(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride
- Molecular Formula: C₁₀H₁₂FNO·HCl
- Molecular Weight : 231.67 g/mol (CAS: 1314419-67-4) .
- Key Differences: The fluorine atom at position 4 on the phenoxy ring and lack of a nitro group result in distinct electronic properties. The (R)-enantiomer’s stereochemistry may influence chiral recognition in drug-target interactions.
3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride
3-(4-Bromo-2-nitrophenoxy)pyrrolidine Hydrochloride
- Structure: Pyrrolidine substituted with a 4-bromo-2-nitrophenoxy group.
- Molecular Formula : C₁₀H₁₁BrClN₂O₃
- Molecular Weight : 329.57 g/mol (CAS: 1219976-31-4) .
- Key Differences : Bromine at position 4 introduces heavier halogen effects, which may enhance lipophilicity and alter metabolic stability compared to the fluorine in the target compound.
(S)-3-Fluoropyrrolidine Hydrochloride
- Structure : Simplest analog with a fluorine directly on the pyrrolidine ring.
- Molecular Formula : C₄H₉ClFN
- Molecular Weight : 125.57 g/mol (CAS: 136725-53-6) .
- Key Differences: Lacks the aromatic phenoxy system, making it less structurally complex. Such simplicity is advantageous in probing pyrrolidine’s role in biological activity.
Comparative Data Table
Research Findings and Implications
Stereochemical Considerations
- Similar chiral pyrrolidine derivatives (e.g., ) show divergent biological profiles in kinase assays .
Biological Activity
3-(2-Fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 262.67 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays. The presence of the fluoro and nitro substituents on the aromatic ring significantly influences its reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity. The fluoro and nitro groups can affect binding affinity and specificity, influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives exhibit notable antimicrobial activities. In vitro studies demonstrate that compounds similar to 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine can inhibit the growth of various pathogenic bacteria and fungi. For instance, certain pyrrolidine derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine | TBD | Antibacterial |
| 2,6-dipiperidino-1,4-dibromobenzene | 16 | Antibacterial |
| 1,2,3,5-tetrahalogeno benzene | 32 | Antifungal |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay reveal that while some derivatives show promise as antitumor agents, others exhibit limited inhibitory effects on tumor cell lines. For example, certain related compounds demonstrated no significant cytotoxicity against six different tumor cell lines tested . This suggests that structural modifications may be necessary to enhance their therapeutic potential.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of pyrrolidine compounds, including this compound, evaluating their biological activities against Mycobacterium tuberculosis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against the standard strain H37Rv .
- Antimicrobial Activity : In another investigation focused on pyrrolidine alkaloids, compounds demonstrated varying degrees of antibacterial activity correlated with the presence of halogen substituents. The study highlighted how specific substitutions could enhance or diminish bioactivity .
- Mechanistic Insights : Research into the mechanistic pathways revealed that the compound could potentially inhibit specific enzymes involved in bacterial cell wall synthesis, leading to increased susceptibility to antibiotics.
Q & A
Q. What are the recommended methods for synthesizing 3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride in a laboratory setting?
A common approach involves nucleophilic aromatic substitution between a fluoronitro-substituted aryl halide and a pyrrolidine derivative. For example:
- Step 1 : React 2-fluoro-6-nitrochlorobenzene with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-pyrrolidine intermediate.
- Step 2 : Purify the intermediate via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials .
- Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ether.
Key considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and optimize stoichiometry to minimize byproducts like di-substituted derivatives .
Q. What safety precautions should be taken when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For accidental ingestion, rinse mouth and seek medical attention .
- Storage : Keep in a tightly sealed container under dry, inert conditions (argon atmosphere) at 2–8°C to prevent hydrolysis .
Q. How can researchers characterize the purity and structure of this compound?
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to quantify impurities (<1% threshold).
- Structural Confirmation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitroaryl groups) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 289.2 (calculated for C₁₀H₁₁FN₂O₄·HCl) .
- Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can conflicting data on reaction yields be addressed when optimizing the synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, increasing reaction temperature from 80°C to 100°C may improve yield but risk decomposition .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., di-aryl ethers) and adjust stoichiometry (e.g., reduce pyrrolidine excess from 2.5 eq to 1.2 eq) .
- Case Study : A reported 13% yield for a similar pyrrolidine derivative was improved to 45% by substituting DMF with DMSO, enhancing nucleophilicity .
Q. What are the strategies for identifying and quantifying byproducts formed during synthesis?
- Hyphenated Techniques : Combine HPLC with high-resolution MS (HRMS) or NMR (LC-HRMS-NMR) to resolve co-eluting impurities .
- Isolation via Prep-HPLC : Collect fractions of byproducts (e.g., N-oxide derivatives) and characterize them using 2D NMR (COSY, HSQC) .
- Quantitative ¹H NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities without reference standards .
Q. How does the electronic nature of substituents influence the reactivity of the pyrrolidine ring?
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze electron density distribution. The electron-withdrawing -NO₂ and -F groups on the aryl ring reduce electron density on the oxygen atom, decreasing nucleophilic substitution rates compared to non-fluorinated analogs .
- Kinetic Studies : Compare reaction rates of 3-(2-fluoro-6-nitrophenoxy) vs. 3-(2-chloro-6-nitrophenoxy) derivatives. Fluorine’s stronger electronegativity slows aryl-oxygen bond cleavage, requiring harsher conditions (e.g., H₂SO₄ catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
